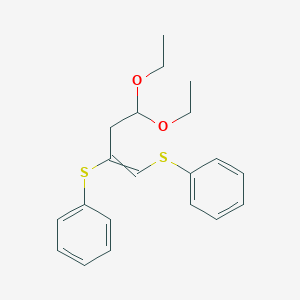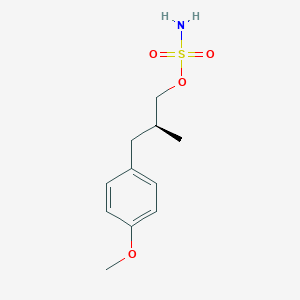
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is a chemical compound with the molecular formula C19H12O4S. It is known for its unique structure, which includes a thioxanthone core with a hydroxyphenyl group and two dioxide groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxybenzaldehyde and thioxanthone.
Condensation Reaction: The hydroxybenzaldehyde undergoes a condensation reaction with thioxanthone in the presence of a suitable catalyst.
Oxidation: The resulting intermediate is then oxidized to introduce the dioxide groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxide groups to other functional groups.
Substitution: The hydroxyphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Acid or base catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxide derivatives, while reduction can produce hydroxyl or alkoxy derivatives .
Aplicaciones Científicas De Investigación
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide involves its ability to interact with molecular targets through various pathways:
Photophysical Properties: The compound exhibits strong absorption and emission properties, which are utilized in TADF materials.
Biological Interactions: In medicinal chemistry, the compound can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Xanthones: Xanthones are structurally similar compounds with an oxygen-containing dibenzo-γ-pyrone scaffold.
Azaxanthones: Azaxanthones are nitrogen-containing analogs of xanthones.
Uniqueness
9H-Thioxanthen-9-one, 3-(3-hydroxyphenyl)-, 10,10-dioxide is unique due to its combination of a thioxanthone core with a hydroxyphenyl group and two dioxide groups. This structure imparts distinct photophysical and chemical properties, making it valuable in both organic electronics and medicinal chemistry .
Propiedades
Número CAS |
890045-54-2 |
|---|---|
Fórmula molecular |
C19H12O4S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-(3-hydroxyphenyl)-10,10-dioxothioxanthen-9-one |
InChI |
InChI=1S/C19H12O4S/c20-14-5-3-4-12(10-14)13-8-9-16-18(11-13)24(22,23)17-7-2-1-6-15(17)19(16)21/h1-11,20H |
Clave InChI |
ACOLAWSNXWTEHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=C(C=C3)C4=CC(=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


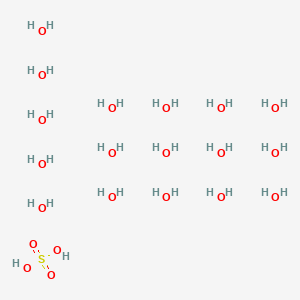
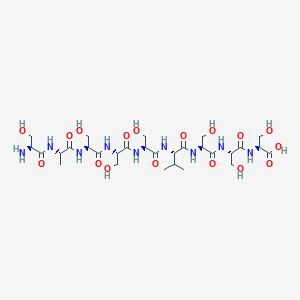
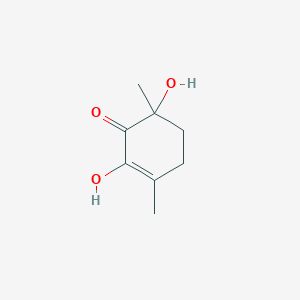
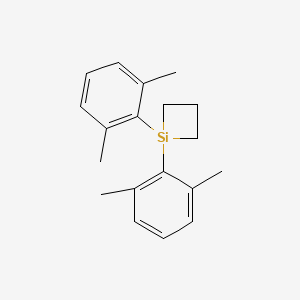

![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
![N-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]-4-(benzyloxy)benzamide](/img/structure/B12599837.png)
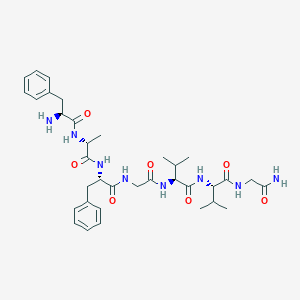
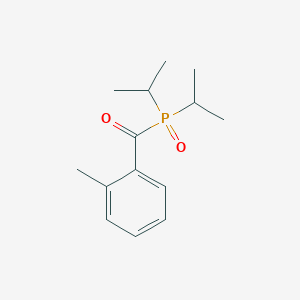
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
